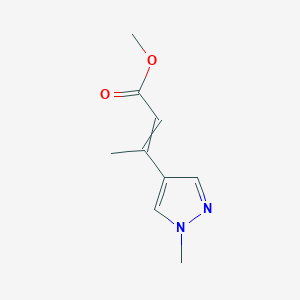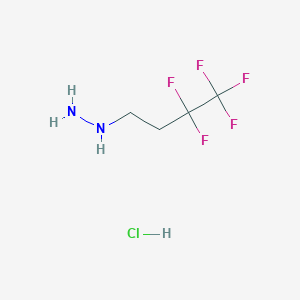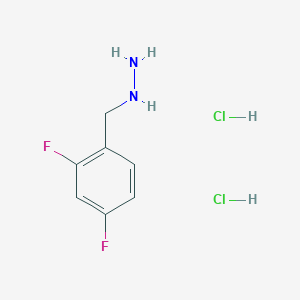
(2,4-Difluorobenzyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Difluorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H10Cl2F2N2. It is a derivative of hydrazine, where the hydrazine group is bonded to a 2,4-difluorobenzyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorobenzyl)hydrazine dihydrochloride typically involves the reaction of 2,4-difluorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at a controlled temperature to ensure the desired product is obtained. The resulting product is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .
化学反応の分析
Types of Reactions
(2,4-Difluorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or other halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while substitution reactions can produce various substituted benzyl derivatives .
科学的研究の応用
(2,4-Difluorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of (2,4-Difluorobenzyl)hydrazine dihydrochloride involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with various biomolecules, leading to alterations in their function. The 2,4-difluorobenzyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry .
類似化合物との比較
Similar Compounds
- (2,4-Difluorobenzyl)hydrazine hydrochloride
- (2,4-Difluorophenyl)hydrazine hydrochloride
- (2,4-Difluorobenzyl)amine hydrochloride
Uniqueness
(2,4-Difluorobenzyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other similar compounds may not be as effective .
特性
分子式 |
C7H10Cl2F2N2 |
|---|---|
分子量 |
231.07 g/mol |
IUPAC名 |
(2,4-difluorophenyl)methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-6-2-1-5(4-11-10)7(9)3-6;;/h1-3,11H,4,10H2;2*1H |
InChIキー |
PZVWKNCWGMZCBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)CNN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


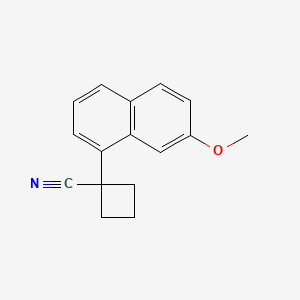
![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)
![1,3-Dihydrospiro[indene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11718059.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11718061.png)
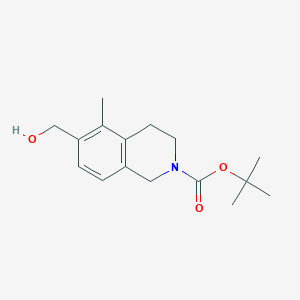
![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
![6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
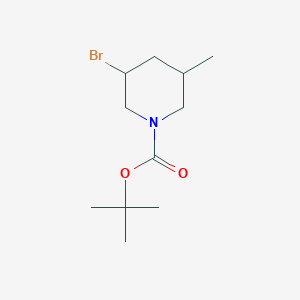
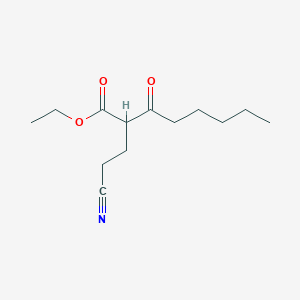
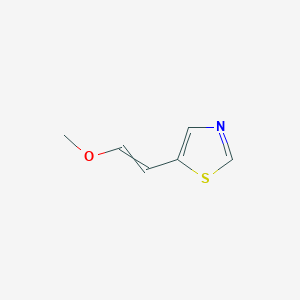
![7-Chloro-3-methylbenzo[d]isoxazole](/img/structure/B11718105.png)
